fagopyritol B1

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

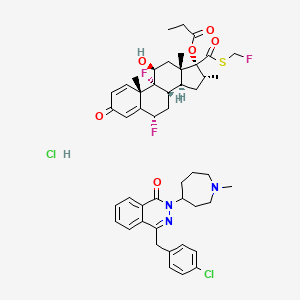

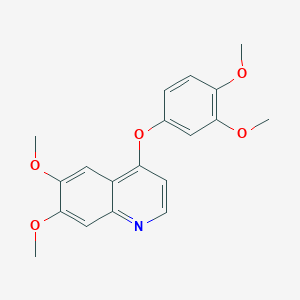

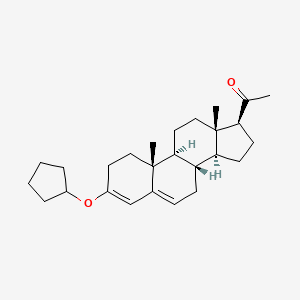

Fagopyritol B1 is an alpha-D-galactoside that is 1D-chiro-inositol having an alpha-D-galactosyl residue attached at position 2 via a glycosidic linkage. It has a role as a plant metabolite. It is an alpha-D-galactoside and a monosaccharide derivative. It derives from a 1D-chiro-inositol.

Scientific Research Applications

Anti-Diabetic Effects

Fagopyritol B1, primarily found in tartary buckwheat, exhibits significant anti-diabetic properties. In studies involving KK-Ay type 2 diabetic mice and HepG2 cells, this compound was found to be effective in suppressing the rise of blood glucose levels, improving glucose tolerance, and enhancing insulin sensitivity. These effects are attributed to its role in activating the insulin-dependent pathway of PI3K/AKT, which is crucial for maintaining glucose homeostasis (Wu, Lijuan, Qiu, & Li, 2018).

Nutritional Significance in Buckwheat

This compound is a significant component of the soluble carbohydrates in buckwheat seeds. It accounts for a large portion of the total soluble carbohydrates, especially in bran milling fractions of common buckwheat. This suggests its importance in seed maturation and as a potential dietary supplement, given its high concentration in specific parts of the buckwheat plant (Steadman et al., 2000).

Synthesis and Molecular Structure

The synthesis of this compound from D-chiro-inositol has been achieved through glycosylation processes, highlighting the chemical pathways through which it can be produced artificially. Understanding its molecular structure is vital for exploring its potential applications in various scientific fields, including pharmacology and nutrition (Cid, Alfonso, & Martín‐Lomas, 2004).

Role in Desiccation Tolerance of Seeds

Research has indicated that this compound plays a crucial role in the desiccation tolerance of buckwheat seeds. This compound accumulates during the seed development and maturation process, suggesting its importance in the plant's reproductive cycle and its potential utility in agricultural science (Horbowicz, Brenac, & Obendorf, 1998).

Impact on Glucose Uptake in Muscle Cells

This compound has been shown to promote glucose uptake in L6 muscle cells, an effect that could have implications for the management of diabetes and other metabolic disorders. This effect is mediated through the up-regulation of glucose transporter 4 in the cells, pointing towards its potential as a therapeutic agent (Song et al., 2009).

Phytochemical and Pharmacological Profiles

This compound is part of the complex phytochemical profile of Fagopyrum buckwheats, which have been noted for their antitumor, antioxidant, anti-inflammatory, and anti-diabetic activities. This highlights the broader context in which this compound’s effects should be understood (Jing et al., 2016).

properties

Molecular Formula |

C12H22O11 |

|---|---|

Molecular Weight |

342.3 g/mol |

IUPAC Name |

(1S,2R,4R,5S)-6-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexane-1,2,3,4,5-pentol |

InChI |

InChI=1S/C12H22O11/c13-1-2-3(14)4(15)10(21)12(22-2)23-11-8(19)6(17)5(16)7(18)9(11)20/h2-21H,1H2/t2-,3+,4+,5?,6-,7-,8+,9+,10-,11?,12-/m1/s1 |

InChI Key |

VCWMRQDBPZKXKG-KZMAIVIWSA-N |

Isomeric SMILES |

C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC2[C@H]([C@@H](C([C@H]([C@@H]2O)O)O)O)O)O)O)O)O |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(C(C(C(C2O)O)O)O)O)O)O)O)O |

synonyms |

fagopyritol B1 O-alpha-D-galactopyranosyl-1-2-D-chiro-inositol |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

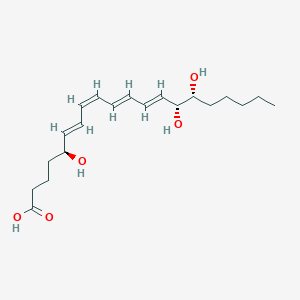

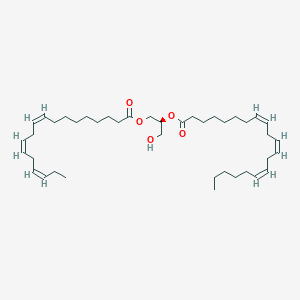

![(3S)-3-[(2S)-5-carboxy-2-{(3S)-3-hydroxy-15-methylhexadecanoylamino}-pentanoyl]oxy-15-methylhexadecanamide](/img/structure/B1243129.png)

![2-(4-Dimethylamino-phenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid {2-hydroxy-3-[4-(2-isopropoxy-phenyl)-piperazin-1-yl]-propyl}-amide](/img/structure/B1243134.png)